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Compound of Interest

Compound Name:
2-(Chloromethyl)-4-

methoxypyridine hydrochloride

Cat. No.: B1590798 Get Quote

An In-Depth Technical Guide to the Spectral Analysis of 2-(Chloromethyl)-4-methoxypyridine
Hydrochloride

This guide provides a comprehensive analysis of the key spectral data for 2-(Chloromethyl)-4-
methoxypyridine hydrochloride (CAS No: 62734-08-1), a significant heterocyclic building

block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development

professionals, this document synthesizes predictive data with established spectroscopic

principles to offer a robust framework for the characterization of this compound. While

experimental spectra for this specific molecule are not widely published, this guide leverages

data from closely related analogues and first principles to provide a reliable interpretation of its

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Introduction and Molecular Structure
2-(Chloromethyl)-4-methoxypyridine hydrochloride is a substituted pyridine derivative.

Such compounds are pivotal intermediates in the synthesis of various active pharmaceutical

ingredients (APIs). The presence of a reactive chloromethyl group, a methoxy substituent, and

the pyridine ring makes it a versatile synthon. Accurate spectral characterization is paramount

to confirm its identity, purity, and stability before its use in multi-step synthetic pathways.
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The hydrochloride salt form enhances the compound's stability and solubility in polar solvents,

which is a key consideration for both reaction chemistry and analytical characterization. The

protonation of the pyridine nitrogen significantly influences the electronic distribution within the

aromatic ring, a feature that is clearly reflected in its spectral properties.

Compound Details:

IUPAC Name: 2-(chloromethyl)-4-methoxypyridine;hydrochloride

Molecular Formula: C₇H₉Cl₂NO

Molecular Weight: 194.06 g/mol

CAS Number: 62734-08-1

Caption: Structure of 2-(Chloromethyl)-4-methoxypyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms

in a molecule. For a pyridinium salt, the choice of solvent is critical. Deuterated methanol

(CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they readily dissolve the

salt and have well-characterized solvent peaks. Deuterium oxide (D₂O) can also be used, but

this will result in the exchange of the N-H proton, rendering it unobservable.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(Chloromethyl)-4-
methoxypyridine hydrochloride.

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. The

use of DMSO-d₆ is advantageous as it does not exchange with the N-H proton, allowing for

its observation.

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Data Acquisition: Record the spectrum at room temperature, acquiring at least 16 scans to

ensure a good signal-to-noise ratio.
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Referencing: Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50

ppm).

Predicted ¹H NMR Spectral Data and Interpretation
The protonation of the pyridine nitrogen causes a significant downfield shift of the ring protons

due to the increased electron-withdrawing nature of the positively charged nitrogen atom. This

effect is a common feature in the NMR spectra of pyridine hydrochlorides.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.3-8.5 Doublet (d) 1H H-6

Adjacent to the

electron-

withdrawing N⁺

center.

~7.2-7.4

Doublet of

Doublets (dd) or

Doublet (d)

1H H-5

Influenced by

ortho N⁺ and

meta methoxy

group.

~7.0-7.1 Doublet (d) 1H H-3

Shielded by the

para-methoxy

group but

deshielded by

the N⁺.

~4.9-5.1 Singlet (s) 2H -CH₂Cl

Alpha to the

pyridine ring and

a chlorine atom,

causing a strong

downfield shift.

~4.0-4.2 Singlet (s) 3H -OCH₃

Typical chemical

shift for a

methoxy group

on an aromatic

ring.

>10.0 (broad) Singlet (s) 1H N⁺-H

Acidic proton on

the nitrogen,

often broad and

significantly

downfield.

Interpretation Causality:
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The protons on the pyridine ring (H-6, H-5, H-3) are all shifted downfield compared to neutral

pyridine due to the deshielding effect of the cationic nitrogen center.

The H-6 proton is expected to be the most downfield of the ring protons due to its proximity

to the nitrogen.

The singlet nature of the -CH₂Cl and -OCH₃ protons arises from the absence of adjacent

protons. The significant downfield shift of the -CH₂Cl protons is a cumulative effect of the

adjacent aromatic ring and the electronegative chlorine atom.

Proton Environments

Influencing Factors

H-6 H-5 H-3 -CH₂Cl -OCH₃ N⁺-H

N⁺ Deshielding

Strong Downfield Shift Strong Downfield Shift Strong Downfield Shift

Methoxy Group (EDG)

Shielding (minor) Shielding (minor)

Cl Inductive Effect

Downfield Shift

Ring Current

Downfield Shift

Click to download full resolution via product page

Caption: Factors influencing ¹H NMR chemical shifts.

Predicted ¹³C NMR Spectral Data
The principles of deshielding also apply to the ¹³C NMR spectrum, where carbons closer to the

protonated nitrogen will appear at a lower field.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~165-168 C-4
Carbon attached to the

electronegative oxygen atom.

~150-153 C-2
Attached to the nitrogen and

the chloromethyl group.

~145-148 C-6
Alpha to the protonated

nitrogen.

~115-118 C-5
Influenced by the N⁺ and

methoxy group.

~110-112 C-3
Shielded by the methoxy

group.

~56-58 -OCH₃
Typical range for a methoxy

carbon.

~45-48 -CH₂Cl
Carbon attached to an

electronegative chlorine atom.

Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups within a molecule. The spectrum

provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Sample Preparation: Place a small amount of the solid 2-(Chloromethyl)-4-
methoxypyridine hydrochloride powder directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect a background spectrum of the clean ATR crystal first. Then, collect the sample
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spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a high-quality

spectrum.

Predicted IR Data and Interpretation
The IR spectrum will confirm the presence of the aromatic ring, the C-O ether linkage, the C-Cl

bond, and C-H bonds.

Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3100-3000 Medium-Weak Aromatic C-H Stretch

Characteristic for C-H

bonds on an aromatic

ring.

2950-2850 Medium-Weak Aliphatic C-H Stretch
From the -CH₂Cl and -

OCH₃ groups.

~2700-2400 Broad, Strong N⁺-H Stretch

The stretching

vibration of the proton

on the pyridinium

nitrogen, often broad

and complex.

1600-1585 & 1500-

1400
Medium-Strong

C=C and C=N Ring

Stretching

Characteristic

vibrations of the

pyridine aromatic ring

skeleton.

1270-1230 Strong
Aryl-O Stretch

(Asymmetric)

Ar-O-C stretching

from the methoxy

group.

1150-1050 Strong
Aryl-O Stretch

(Symmetric)

C-O-Ar stretching

from the methoxy

group.

800-600 Strong C-Cl Stretch

Characteristic

absorption for an alkyl

chloride.
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Interpretation Causality: The presence of strong bands in the 1600-1400 cm⁻¹ region confirms

the aromatic nature of the pyridine ring. A strong, sharp peak around 1250 cm⁻¹ is a hallmark of

an aryl ether. The broad absorption below 3000 cm⁻¹ is indicative of the N⁺-H stretch, a key

feature confirming the hydrochloride salt form.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps to confirm the molecular weight and aspects of the structure.

For a pre-charged salt, Electrospray Ionization (ESI) is the preferred method, as it is a soft

ionization technique that can transfer the intact cation from solution to the gas phase.

Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile/water.

Instrumentation: Introduce the sample into an ESI-mass spectrometer operating in positive

ion mode.

Data Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire the

spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Predicted Mass Spectrum and Fragmentation
The mass spectrum will show the molecular ion of the free base, [M]+, after the loss of HCl.

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key

diagnostic feature for all chlorine-containing fragments.

Molecular Ion (of the free base): The expected molecular ion would correspond to the free

base, C₇H₈ClNO.

[M]⁺ for ³⁵Cl: m/z = 157.03

[M+2]⁺ for ³⁷Cl: m/z = 159.03 (with ~1/3 the intensity)

Predicted Fragmentation Pathway: The molecular ion is energetically unstable and will

fragment. The fragmentation of chlorinated pyridine compounds often involves the loss of HCl
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or the chlorine radical.

Loss of Chlorine Radical: The most likely initial fragmentation is the cleavage of the C-Cl

bond to form a stable pyridinium-methyl cation.

[M - Cl]⁺: m/z = 122.06

Loss of Formaldehyde: Subsequent loss of formaldehyde (CH₂O) from the methoxy group is

a possible pathway.

[M - Cl - CH₂O]⁺: m/z = 92.05

Loss of HCl: Another common fragmentation for chloro-alkyl compounds is the loss of an

entire HCl molecule.

[M - HCl]⁺: m/z = 121.05

[C₇H₈ClNO]⁺
m/z = 157/159

[C₇H₈NO]⁺
m/z = 122

- •Cl

[C₇H₇NO]⁺
m/z = 121

- HCl

[C₆H₆N]⁺
m/z = 92

- CH₂O

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway.

Summary and Conclusion
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The comprehensive spectral analysis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride
provides a clear and definitive confirmation of its molecular structure. The predicted ¹H and ¹³C

NMR spectra are highly sensitive to the electronic effects of the protonated nitrogen and the

substituents on the pyridine ring. The IR spectrum robustly identifies the key functional groups,

including the aromatic ring, the aryl ether linkage, and the alkyl chloride. Finally, mass

spectrometry confirms the molecular weight of the parent free base and reveals a predictable

fragmentation pattern dominated by the loss of the chlorine atom. Together, these techniques

form a self-validating system for the unambiguous identification and quality assessment of this

important synthetic intermediate.

To cite this document: BenchChem. [2-(Chloromethyl)-4-methoxypyridine hydrochloride
spectral data (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590798#2-chloromethyl-4-methoxypyridine-
hydrochloride-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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